molecular formula C15H11BrN2OS2 B2983528 4-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034207-71-9

4-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2983528
CAS No.: 2034207-71-9
M. Wt: 379.29
InChI Key: WYFQOHHXIIQCNI-UHFFFAOYSA-N
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Description

4-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring bromine, nitrogen, sulfur, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the bromine atom or other functional groups.

  • Substitution: Replacement of the bromine atom with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Bromine can be converted to bromate or other oxidized forms.

  • Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) or other reduced forms.

  • Substitution: A wide range of substituted thiophene and pyridine derivatives can be formed.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Studied for its potential therapeutic effects in various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Bromo-N-(2-thiophen-2-yl)pyridin-3-ylmethyl)thiophene-2-carboxamide

  • 4-Bromo-N-(2-(thiophen-2-yl)pyridin-3-yl)thiophene-2-carboxamide

  • 4-Bromo-N-(2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of both bromine and sulfur atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c16-11-7-13(21-9-11)15(19)18-8-10-3-1-5-17-14(10)12-4-2-6-20-12/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFQOHHXIIQCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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